

# Pharmacokinetic Parameters of Enzastaurin and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Enzastaurin

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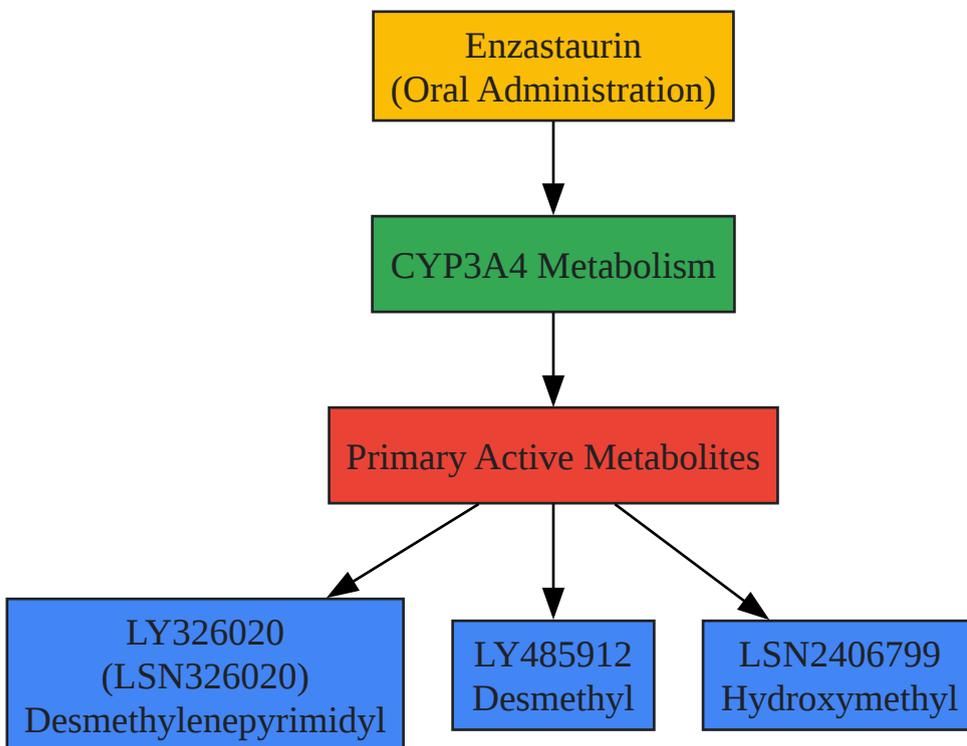
The table below synthesizes key steady-state pharmacokinetic parameters of **Enzastaurin** and its primary active metabolite, LSN326020 (LY326020), from studies in different patient populations.

Analyte / Population	Dose	Cav, ss (nmol/L)	AUC <sub>t</sub> , ss (nmol·h/L)	t <sub>1/2</sub> (hours)	Study Details
Enzastaurin (Chinese patients) [1]	500 mg daily	1,210	29,100	14	Refractory solid tumors and lymphoma
LSN326020 (Chinese patients) [1]	500 mg daily	907	21,800	42	Refractory solid tumors and lymphoma
Enzastaurin (Japanese patients) [2]	500 mg daily	Achieved target >1,400 nmol/L	Data extrapolated from mean C <sub>min</sub>	Information missing	Advanced solid tumors
Enzastaurin (with Erlotinib) [3]	500 mg daily	Information missing	Information missing	Information missing	Advanced solid malignancies; No major PK interaction

## Metabolism and Pharmacokinetic Profile

- **Primary Metabolic Pathway:** **Enzastaurin** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system [2] [3]. This pathway leads to the formation of several metabolites.
- **Active Metabolites:** Three key active metabolites have been identified: a desmethylenepyrimidyl metabolite (**LY326020** or **LSN326020**), a desmethyl metabolite (LY485912), and a hydroxymethyl intermediate (LSN2406799) [2] [1]. These metabolites inhibit PKC- $\beta$  with potencies similar to the parent drug, **Enzastaurin** [2].
- **Target Concentration:** Based on *in vitro* studies, the target total plasma concentration (**Enzastaurin** plus its active metabolites) required to achieve clinical efficacy was estimated to be greater than **1400 nmol/L** [2] [4]. A daily 500 mg dose was found to reliably achieve this target concentration [2] [1].

The following diagram illustrates the metabolic pathway of **Enzastaurin** and its key active metabolites:



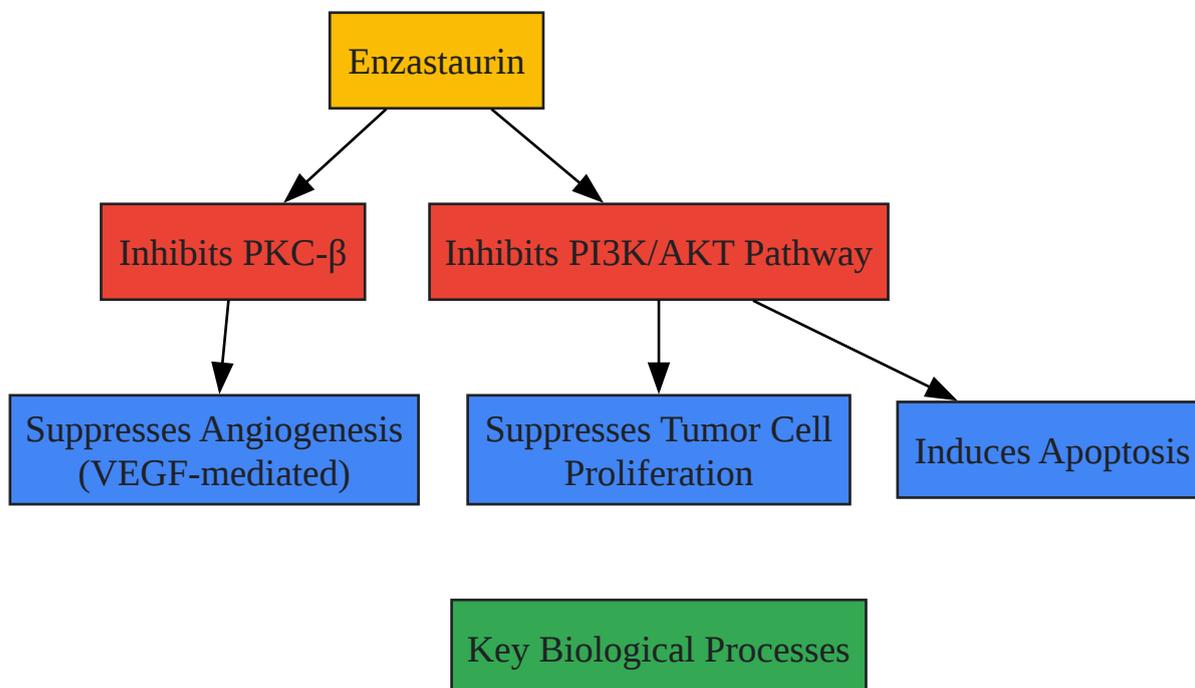
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## Mechanism of Action and Signaling Pathways

**Enzastaurin** is an oral serine/threonine kinase inhibitor. Its primary mechanism involves targeting the **Protein Kinase C (PKC)** and **phosphoinositide 3-kinase (PI3K)/AKT** pathways [2] [1].

- **PKC Inhibition:** By inhibiting PKC- $\beta$ , **Enzastaurin** suppresses tumor-induced angiogenesis and VEGF signaling, which are critical for tumor growth and survival [4] [1].
- **PI3K/AKT Pathway Suppression:** The drug also inhibits the PI3K/AKT pathway, a major regulator of cell survival and proliferation. This dual inhibition leads to reduced tumor cell proliferation and the induction of **apoptosis** (programmed cell death) [2] [1].

The diagram below outlines the key signaling pathways inhibited by **Enzastaurin**:



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## Key Clinical and Dosing Considerations

- **Food Effect:** Administration of **Enzastaurin after a meal** (particularly a high-fat breakfast) significantly increases its absorption and plasma exposure compared to the fasted state [2] [4]. This is a standard administration instruction in clinical protocols.
- **Drug Interactions:** Coadministration with **enzyme-inducing antiepileptic drugs (EIAEDs)**, which are strong CYP3A4 inducers, drastically reduces (by approximately 80%) the plasma exposure of **Enzastaurin** [4]. This necessitates dose adjustments or alternative treatments in patients on these medications.
- **Recommended Phase II Dose:** Across multiple studies in different populations, **500 mg taken orally once daily** has been established as the recommended dose for phase II trials [2] [1]. This dose consistently achieves the target plasma concentration while maintaining a tolerable safety profile.

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To cite this document: Smolecule. [Pharmacokinetic Parameters of Enzastaurin and Metabolites].

Smolecule, [2026]. [Online PDF]. Available at:

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